Indirubin E804 -

Indirubin E804

Catalog Number: EVT-255241
CAS Number:
Molecular Formula: C20H19N3O4
Molecular Weight: 365.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Indirubin E804, an indirubin derivative, is a synthetically derived molecule studied for its biological activity, particularly as a kinase inhibitor. [, ] It shows promise as a potential therapeutic agent in various diseases, including cancer and inflammatory conditions. [, ] Its structure is based on indirubin, a naturally occurring compound found in traditional Chinese medicine.

Indirubin

Relevance: Indirubin is the parent compound of Indirubin E804, serving as a structural basis for its development. Indirubin E804 is a synthetic derivative of indirubin, designed to enhance its pharmacological properties [].

7BIO

Compound Description: 7BIO is another indirubin derivative investigated for its anti-inflammatory properties, specifically in the context of glioblastoma multiforme []. The specific structural details of 7BIO were not provided in the abstracts.

Relevance: Like Indirubin E804, 7BIO is being studied for its potential in modulating inflammation profiles in glioblastoma. This suggests a shared mechanism of action or target, potentially related to their shared indirubin scaffold [].

Dabrafenib

Compound Description: Dabrafenib is a multi-targeted cancer drug that inhibits several kinases, including BRAF. It has been identified as a potent inhibitor of CDK16 [].

Relevance: While structurally distinct from Indirubin E804, Dabrafenib shares the ability to inhibit CDK16. This suggests that both compounds may interact with similar binding sites within the kinase domain of CDK16, albeit with potentially different binding modes [].

Rebastinib

Compound Description: Rebastinib is another multi-targeted cancer drug with inhibitory activity against multiple kinases. It demonstrates potent inhibition of CDK16 [].

Relevance: Similar to Dabrafenib, Rebastinib's ability to inhibit CDK16, despite structural differences from Indirubin E804, highlights a common target for these compounds. This further suggests the presence of shared or overlapping binding sites within the CDK16 kinase domain [].

STATTIC

Compound Description: STATTIC is a small molecule inhibitor known to suppress STAT3 activation and signaling [].

Relevance: Although structurally different from Indirubin E804, STATTIC's ability to inhibit STAT3 activation draws a parallel to the reported observation that Indirubin E804 may influence STAT3 localization within cells []. This suggests a potential indirect link or shared pathway involvement, even if the compounds target different components within those pathways [, ].

Source

Indirubin E804 is synthesized from natural sources or through chemical modifications of indirubin. The compound is often obtained via the condensation reaction of isatin and indoxyl acetate, which is a straightforward synthetic route that allows for the production of various indirubin derivatives . The original indirubin compound can be extracted from the leaves of Isatis tinctoria, but synthetic methods have become more prevalent due to the need for higher yields and purity in research applications.

Classification

Indirubin E804 belongs to the class of indole alkaloids, which are characterized by their indole structure—a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. This class includes various compounds known for their diverse biological activities. Indirubin itself has been classified as an inhibitor of cyclin-dependent kinases and has shown promise in treating cancer by inducing apoptosis in tumor cells .

Synthesis Analysis

Methods

The synthesis of Indirubin E804 typically involves several key steps:

  1. Condensation Reaction: The primary method for synthesizing indirubins involves the condensation of isatin with indoxyl acetate. This reaction produces an intermediate that can be further modified to yield indirubin derivatives.
  2. Oxime Formation: Indirubin E804 is often synthesized by converting indirubin into its oxime derivative through reaction with hydroxylamine or related compounds, which enhances its biological activity .
  3. Purification: The resulting product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological assays.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature and pH to optimize yield and minimize by-products. Analytical techniques like high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and assess product purity.

Molecular Structure Analysis

Structure

Indirubin E804 features a complex molecular structure characterized by its indole core and various substituents that influence its biological activity. The specific structure includes:

  • A fused indole system
  • Hydroxyl groups that enhance solubility and reactivity
  • An oxime functional group that contributes to its inhibitory properties against specific kinases.

Data

The molecular formula for Indirubin E804 is typically represented as C15_{15}H12_{12}N2_2O2_2, indicating the presence of two nitrogen atoms, which are crucial for its interaction with biological targets. The compound's molecular weight is approximately 252.26 g/mol.

Chemical Reactions Analysis

Reactions

Indirubin E804 participates in various chemical reactions, primarily involving:

  1. Kinase Inhibition: It acts as an inhibitor for several cyclin-dependent kinases, which are pivotal in regulating the cell cycle. This inhibition leads to cell cycle arrest and apoptosis in cancerous cells .
  2. Anti-Angiogenic Activity: The compound has been shown to inhibit angiogenesis by affecting endothelial cell proliferation and migration, crucial processes in tumor growth and metastasis .

Technical Details

Experimental setups often involve cell culture assays where HUVEC (human umbilical vein endothelial cells) are treated with Indirubin E804 to assess its effects on cell proliferation and tube formation, indicative of angiogenesis inhibition.

Mechanism of Action

Process

The mechanism of action for Indirubin E804 primarily involves:

  • Inhibition of Cyclin-Dependent Kinases: By binding to the active site of these kinases, Indirubin E804 prevents their phosphorylation activity, leading to cell cycle disruption.
  • Modulation of Signaling Pathways: The compound affects pathways involved in inflammation and cellular proliferation, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, contributing to its anti-inflammatory properties .

Data

Studies have indicated that treatment with Indirubin E804 results in decreased expression levels of pro-inflammatory cytokines and reduced activation of NF-kB signaling pathways in various cell types.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Indirubin E804 typically appears as a crystalline solid.
  • Solubility: It exhibits good solubility in organic solvents like dimethyl sulfoxide but limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of functional groups such as hydroxyls makes it reactive towards electrophiles, enhancing its potential for further chemical modifications.

Relevant analyses often include spectroscopy (NMR, IR) and mass spectrometry to confirm structural integrity and purity.

Applications

Scientific Uses

Indirubin E804 has several promising applications in scientific research:

  1. Cancer Research: Due to its potent inhibitory effects on cyclin-dependent kinases, it is being explored as a potential therapeutic agent for various cancers.
  2. Anti-Inflammatory Studies: Its ability to modulate inflammatory pathways makes it useful in studying diseases characterized by chronic inflammation.
  3. Angiogenesis Research: As an inhibitor of angiogenesis, it serves as a valuable tool for understanding tumor biology and developing anti-cancer therapies.
Mechanistic Insights into Anti-Cancer Activity

Modulation of STAT Signaling Pathways

Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are constitutively activated in diverse malignancies, driving tumor survival, proliferation, and immune evasion. Indirubin E804 potently intercepts these pathways through distinct mechanisms.

Inhibition of STAT3 Phosphorylation in Solid Tumors

E804 directly inhibits STAT3 activation in breast (MDA-MB-468, MDA-MB-435) and prostate (DU145) cancer cell lines. Within 30 minutes of treatment, E804 (0.5–5 µM) suppresses tyrosine phosphorylation of STAT3 (Tyr705) by targeting upstream Src family kinases (SFKs), notably c-Src (IC₅₀ = 0.43 µM) [2] . This rapid dephosphorylation disrupts STAT3 dimerization, nuclear translocation, and DNA-binding activity. Consequently, expression of anti-apoptotic STAT3 target genes (e.g., Bcl-xL, Mcl-1, Survivin) is downregulated, triggering caspase-dependent apoptosis. In glioblastoma models, E804 additionally induces tumor cell differentiation, highlighting its capacity to reverse malignant phenotypes beyond cytotoxicity .

Suppression of STAT5 Activation in Hematological Malignancies

In chronic myelogenous leukemia (CML), E804 overcomes Bcr-Abl-mediated resistance by targeting STAT5 activation downstream of Src kinases (Lyn, Hck). At 5–10 µM, E804 blocks STAT5 phosphorylation (Tyr694) in K562 cells, T315I-mutant KCL-22M cells, and primary CD34+ CML patient cells [4]. This inhibition is critical because STAT5 cooperates with Bcr-Abl to maintain leukemic cell survival. E804 treatment downregulates STAT5 targets Bcl-xL and Mcl-1, sensitizing resistant CML cells to apoptosis independent of direct Bcr-Abl inhibition. This mechanism highlights E804’s potential against tyrosine kinase inhibitor-resistant hematologic cancers [4] .

Table 1: STAT Pathway Inhibition by Indirubin E804

Malignancy TypeCell Lines/ModelsMolecular TargetKey EffectsIC₅₀/Effective Concentration
Solid TumorsMDA-MB-468, DU145SFKs → STAT3↓ p-STAT3 Tyr705; ↓ Bcl-xL/Mcl-1; ↑ Apoptosis0.5–5 µM
Hematologic CancersK562, KCL-22M, CD34+ CMLSFKs → STAT5↓ p-STAT5 Tyr694; ↓ Bcl-xL; Apoptosis in T315I mutants5–10 µM

Kinase Inhibition and Downstream Effects

Dual Targeting of Src Family Kinases (SFKs) and VEGFR-2

E804 exhibits a unique dual kinase inhibitory profile:

  • SFKs: Directly binds the ATP-pocket of c-Src, inhibiting autophosphorylation (Y419) and substrate phosphorylation (IC₅₀ = 0.43 µM) [2]. This disrupts SFK-dependent oncogenic signaling (e.g., STAT, FAK).
  • VEGFR-2: Suppresses kinase activity by blocking VEGF-induced tyrosine phosphorylation at Y951, Y1059, and Y1175 residues [1] [3]. In HUVECs, E804 (1–10 µM) reduces VEGFR-2 phosphorylation by >70%, preventing downstream PI3K/AKT and ERK activation.

This dual inhibition coordinately disrupts tumor-autonomous signaling (via SFKs) and microenvironmental angiogenesis (via VEGFR-2), creating a multi-compartmental anti-tumor effect.

Cross-Talk Between CDK/Cyclin Inhibition and Apoptotic Induction

Though less potent than its STAT/VEGFR-2 effects, E804 inhibits cyclin-dependent kinases (CDK2/Cyclin E; EC₅₀ = 0.23 µM) [7], inducing G₁/S cell cycle arrest. This synergizes with its kinase inhibitory actions:

  • CDK2 inhibition reduces retinoblastoma protein (Rb) phosphorylation, repressing E2F-mediated survival genes.
  • Concurrent STAT3/5 suppression downregulates anti-apoptotic proteins (Bcl-xL, Survivin), lowering the threshold for mitochondrial apoptosis.The integration of cell cycle arrest and apoptotic induction underscores E804’s pleiotropic anti-proliferative mechanisms [1] [4].

Angiogenesis Suppression Mechanisms

Disruption of VEGF/VEGFR-2-Mediated ERK and PI3K/AKT Pathways

E804 potently blocks VEGF-driven angiogenesis by targeting key signaling nodes:

  • PI3K/AKT Pathway: VEGF-induced AKT phosphorylation (Ser473) is inhibited in HUVECs, disrupting pro-survival signals and endothelial nitric oxide synthase (eNOS) activation [1] [8].
  • ERK Pathway: E804 suppresses VEGF-stimulated ERK1/2 phosphorylation, preventing Ras/Raf/MEK-driven proliferation [1] [3].
  • Focal Adhesion Kinase (FAK): By inhibiting Src-dependent FAK phosphorylation, E804 impairs cytoskeletal reorganization and endothelial cell motility [10].

In vivo, intratumoral E804 administration in CT-26 colon allograft models reduces microvessel density (CD31+ staining) by >50% and inhibits tumor growth, confirming functional angiosuppression [1] [3].

Endothelial Cell Dysregulation: Proliferation, Migration, and Tubulogenesis

E804 directly impairs critical steps in angiogenesis:

  • Proliferation: Inhibits VEGF-stimulated HUVEC growth (IC₅₀ = 15 µM), significantly more potent than parent indirubin-3ʹ-oxime (IC₅₀ = 60 µM) [5].
  • Migration: Blocks >80% of VEGF-induced HUVEC migration in scratch assays at 5 µM by disrupting FAK/paxillin/Src complexes [1] [10].
  • Tubulogenesis: Prevents capillary-like structure formation on Matrigel (IC₅₀ = 1–5 µM) by inhibiting actin reorganization (phalloidin staining) and lumen formation [1] [5].

Table 2: Anti-Angiogenic Effects of E804 in Endothelial Cells

ProcessAssay ModelE804 EffectKey Mechanisms
ProliferationHUVEC + VEGF↓ 50% at 15 µM; ↓ 99% at 90 µM↓ VEGFR-2/p-ERK/p-AKT; CDK2 inhibition
MigrationWound healing assay>80% inhibition at 5 µM↓ FAK/paxillin; ↓ Src kinase activity
TubulogenesisMatrigel tube formationComplete inhibition at 10 µM↓ F-actin polymerization; ↓ VEGFR-2 signaling

Table 3: Molecular Targets of Indirubin E804 in Cancer Pathways

Target ClassSpecific TargetsBiological ConsequenceExperimental Evidence
Receptor Tyrosine KinasesVEGFR-2, IGF-1R (IC₅₀=0.65 µM)Anti-angiogenesis; ↓ Tumor cell survivalKinase assays; HUVEC models [1] [7]
Cytoplasmic KinasesSFKs (c-Src IC₅₀=0.43 µM)↓ STAT3/5; ↓ FAK; ↑ ApoptosisIn vitro kinase assays; CML models [2] [4]
Transcription FactorsSTAT3, STAT5↓ Bcl-xL, Mcl-1, Survivin; ↑ Caspase activationEMSA; Western blotting [2]
Cell Cycle RegulatorsCDK2/Cyclin E (EC₅₀=0.23 µM)G₁/S arrest; ↓ Rb phosphorylationCell cycle analysis [7] [12]

Properties

Product Name

Indirubin E804

IUPAC Name

4-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C20H19N3O4/c24-11-12(25)9-10-27-23-18-14-6-2-4-8-16(14)21-19(18)17-13-5-1-3-7-15(13)22-20(17)26/h1-8,12,22,24-26H,9-11H2/b23-18+

InChI Key

TWOSIFOFWWXXIG-PTGBLXJZSA-N

SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCC(CO)O

Synonyms

3-[3-[(3,4-dihydroxybutoxy)imino]-1,3-dihydro-2H-indol-2-ylidene]-1,3-dihydro-2H-indol-2-one; E804

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCC(CO)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N\OCCC(CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.